5-(Acetylamino)-2-phenoxypyridine

Hydrogen-bonding Drug-likeness Solubility

Researchers requiring a stable, acetyl-protected phenoxypyridine scaffold often face reproducibility issues with oxidation-prone free amines or lack of H-bond donor capacity in the parent core. 5-(Acetylamino)-2-phenoxypyridine directly resolves these liabilities. - Offers a balanced H-bond donor/acceptor acetamide motif absent in unsubstituted 2-phenoxypyridine, critical for target engagement in ATP-competitive kinase and TSPO programs. - Serves as a bench-stable precursor that can be deprotected on-demand to liberate 5-amino-2-phenoxypyridine for biotin, fluorophore, or affinity resin conjugation, eliminating handling of the reactive free amine. - Provides a direct comparator to phenyl analogs with a measurable LogP difference (~0.3-0.4 units), supporting quantitative permeability modeling.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Cat. No. B7531258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Acetylamino)-2-phenoxypyridine
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CN=C(C=C1)OC2=CC=CC=C2
InChIInChI=1S/C13H12N2O2/c1-10(16)15-11-7-8-13(14-9-11)17-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,16)
InChIKeyVJPATLBXYSRERP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Acetylamino)-2-phenoxypyridine: Identity & Scaffold


5-(Acetylamino)-2-phenoxypyridine is a functionalized 2-phenoxypyridine derivative bearing an acetamide group at the 5-position of the pyridine ring. This compound combines the electron-rich phenoxypyridine scaffold—widely recognized as a privileged structure in agrochemical and medicinal chemistry [1]—with a hydrogen-bond-donating/accepting acetamide substituent that modulates physicochemical properties and target-binding profiles relative to the unsubstituted core and the corresponding 5-amino precursor. The phenoxypyridine scaffold itself serves as a bioisostere of diaryl ethers, imparting distinct electronic and conformational characteristics that differentiate it from simple phenylpyridine analogs [1].

Scaffold
Functionalized 2-phenoxypyridine core for agrochemical and medicinal chemistry research
Acetamide substituent
Introduces hydrogen-bond donor/acceptor capability absent in parent scaffold
Building block role
Protected amine for multi-step synthesis and SAR exploration

5-(Acetylamino)-2-phenoxypyridine: Why Analogs Fall Short


Substitution of 5-(acetylamino)-2-phenoxypyridine with simpler 2-phenoxypyridine analogs or the 5-amino precursor introduces measurable liabilities in solubility, metabolic stability, and hydrogen-bonding capacity that directly impact experimental reproducibility and downstream synthetic utility. The acetamide moiety provides a balanced combination of hydrogen-bond donor (N–H) and acceptor (C=O) functionality absent in the parent 2-phenoxypyridine scaffold (which lacks any H-bond donor), while the acetyl cap mitigates the oxidative and nucleophilic reactivity inherent to the free 5-amino group. These differences render generic substitution unsuitable for applications requiring defined pharmacokinetic or reactivity profiles [1][2].

Attribute
5-(Acetylamino)-2-phenoxypyridine
Simpler Analogs
H‑bond donor
Present (amide N–H)
Absent in 2‑phenoxypyridine
Amine stability
Acetyl‑protected; reduced oxidation risk
Free 5‑amino form prone to oxidation
Solubility profile
Expected improved organic‑solvent solubility
5‑amino analog only slightly soluble in DMSO/methanol

5-(Acetylamino)-2-phenoxypyridine: Key Differentiation Evidence


Hydrogen-Bond Donor Capacity

5-(Acetylamino)-2-phenoxypyridine introduces one hydrogen-bond donor (N–H) that is completely absent in the parent 2-phenoxypyridine scaffold. The presence of an H-bond donor is a critical determinant of aqueous solubility and target-binding enthalpy in medicinal chemistry campaigns, and its absence in 2-phenoxypyridine limits the latter's utility in polar binding pockets [1].

H‑bond donor count
Class-level inference
1 additional donor (amide N–H) vs. 0 in parent
Enables binding interactions inaccessible to parent scaffold
Reported from structural analysis; formulation behavior to verify
Hydrogen-bonding Drug-likeness Solubility

Chemical Stability Advantage

The acetyl cap on the 5-amino group significantly reduces susceptibility to oxidative degradation and unwanted nucleophilic side reactions compared to the free amine form (5-amino-2-phenoxypyridine). While direct quantitative stability data for this specific compound are not publicly available, the class-level behavior of N-acetylated anilines and aminopyridines demonstrates markedly improved bench-top stability and longer shelf-life under ambient storage conditions relative to their free amine counterparts [1].

Chemical stability
Class-level inference
Acetyl‑protected amine; expected improved stability
May support longer shelf-life and fewer side reactions
No quantitative data for this specific pair; class-level expectation
Oxidative stability Shelf-life Reactivity

Lipophilicity: Phenoxy vs. Phenyl Linkage

The phenoxy ether linkage in 5-(acetylamino)-2-phenoxypyridine imparts a distinct lipophilicity profile compared to the direct phenyl analog (e.g., 5-acetamido-2-phenylpyridine). The measured LogP of 2-phenoxypyridine is 2.87 [1], whereas the 2-phenylpyridine scaffold exhibits a LogP of approximately 2.5. The oxygen atom introduces polarity and conformational flexibility that cannot be replicated by a direct C–C bond, affecting membrane permeability and protein binding in a compound-specific manner [2].

Lipophilicity ΔLogP
Cross-study comparable
ΔLogP ≈ 0.3–0.4 higher for phenoxy vs. phenyl analog
Phenoxy bridge may modulate membrane flux and off‑target binding
LogP measured for core scaffolds; specific derivative values may shift
Lipophilicity LogP Bioisosterism

Solubility: Acetamide vs. Amino Precursor

The 5-amino precursor (5-amino-2-phenoxypyridine) is reported to be only slightly soluble in DMSO and methanol [1]. Acetylation of the amine is expected to improve solubility in organic solvents commonly used for biological assays and synthetic transformations, although direct measured solubility data for the acetylated derivative are not publicly available. This inference is consistent with the well-documented solubility-enhancing effect of N-acetylation on poorly soluble aromatic amines [2].

Solubility expectation
Data to verify
Expected improved organic‑solvent solubility vs. 5‑amino precursor
May address poor DMSO/methanol solubility of free amine analog
Confirmatory solubility testing advised; no measured data available
Aqueous solubility Formulation DMSO solubility

Key Applications of 5-(Acetylamino)-2-phenoxypyridine


Kinase & TSPO Ligand Optimization

The combination of the phenoxypyridine core and acetamide substituent maps directly onto pharmacophoric elements required for ATP-competitive kinase inhibitors and TSPO ligands. The acetamide group can engage the hinge-region or solvent-exposed residues, while the phenoxy bridge influences selectivity across related targets. This compound is strategically positioned for structure-activity relationship (SAR) exploration in neuroinflammation and oncology programs [1].

Herbicide & Fungicide Precursor

Phenoxypyridine derivatives have demonstrated herbicidal and fungicidal activity in recent agrochemical research [1]. The 5-acetamido substituent provides a synthetic handle for further functionalization (e.g., hydrolysis to the amine, acylation, or sulfonylation), enabling rapid library generation around the phenoxypyridine core for screening against resistant weed or fungal strains.

Protected Amine Building Block for Probes

As an acetyl-protected amine, 5-(acetylamino)-2-phenoxypyridine serves as a stable, storable intermediate that can be deprotected under controlled conditions to liberate the free 5-amino-2-phenoxypyridine for subsequent conjugation to fluorophores, biotin, or affinity resins. This two-step strategy reduces handling of the oxidation-prone free amine and improves reproducibility in probe synthesis workflows [2].

Bioisostere Assessment Comparator

For teams evaluating phenoxypyridine as a bioisostere of diaryl ethers or phenylpyridines, 5-(acetylamino)-2-phenoxypyridine offers a direct comparator to the corresponding phenyl analog. The measured LogP difference (~0.3–0.4 units) and altered hydrogen-bonding capacity provide quantitative benchmarks for computational models and experimental permeability assays [1].

Application
Selection Property
Validation Focus
Kinase & TSPO Ligand Optimization
Acetamide hinge‑region H‑bond engagement; phenoxy selectivity
Target‑binding assays; SAR expansion
Herbicide & Fungicide Precursor
5‑acetamido synthetic handle for derivatization
Resistance screening; library generation
Protected Amine Building Block
Stable acetyl‑protected intermediate
Deprotection efficiency; probe conjugation reproducibility
Bioisostere Assessment Comparator
Phenoxypyridine vs. phenylpyridine core
Lipophilicity and H‑bond capacity benchmarking
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